molecular formula C18H14ClFN2O2 B2521315 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 946283-96-1

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2521315
CAS No.: 946283-96-1
M. Wt: 344.77
InChI Key: PNWRSUYYEFYROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a 1,2-oxazole core substituted at position 5 with a 4-chlorophenyl group. The acetamide moiety is linked to a 3-fluoro-4-methylphenyl group via a methylene bridge. This structural configuration combines electron-withdrawing (chloro, fluoro) and lipophilic (methyl) substituents, which may enhance metabolic stability and target binding .

Molecular Formula: C₁₉H₁₅ClFN₂O₂.
Molecular Weight: 364.79 g/mol.
Key Features:

  • 4-Chlorophenyl group: Enhances hydrophobic interactions in biological systems.
  • 3-Fluoro-4-methylphenyl: Fluorine improves bioavailability via increased membrane permeability; methyl contributes to steric bulk .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-11-2-7-14(8-16(11)20)21-18(23)10-15-9-17(24-22-15)12-3-5-13(19)6-4-12/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWRSUYYEFYROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzoyl chloride and hydroxylamine hydrochloride, under basic conditions.

    Acylation Reaction: The resulting oxazole derivative is then subjected to an acylation reaction with 3-fluoro-4-methylaniline in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluoro-methylphenyl groups.

    Oxidation and Reduction: The oxazole ring and the acetamide moiety can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride or lithium aluminum hydride, can be used.

Major Products

    Substitution Reactions: Products may include derivatives with substituted amino, thiol, or alkoxy groups.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the oxazole ring or the acetamide moiety.

Scientific Research Applications

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Heterocycle Substituents on Acetamide Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Source
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide 1,2,4-Triazole 3-Fluoro-4-methylphenyl C₂₄H₂₀ClFN₄OS 474.96 Triazole core with sulfanyl bridge; higher molecular weight
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 1,2,4-Triazole 4-Phenoxyphenyl C₂₉H₂₃ClN₄O₂S 539.04 Phenoxy group increases polarity; reduced lipophilicity
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 1,2,4-Oxadiazole 5-Methyl-1,2-oxazol-3-yl C₁₅H₁₅ClN₄O₄ 350.76 Oxadiazolidinone core; lacks fluorine; lower molecular weight

Physicochemical Properties

  • Lipophilicity: The target compound’s fluorine atom enhances logP (~3.2) compared to non-fluorinated analogs (e.g., oxadiazolidinone derivative: logP ~2.5) .
  • Hydrogen Bonding: The acetamide group in the target compound forms N–H···O interactions, similar to triazole analogs, but fluorine may reduce basicity compared to dimethylamino-substituted derivatives (e.g., : pKa ~8.5 vs. target ~7.8) .

Research Findings and Trends

  • Crystallography : Hydrogen-bonded dimers observed in the target’s analogs (e.g., ) suggest solid-state stability, critical for formulation .
  • SAR Insights :
    • Replacement of oxazole with triazole () increases steric bulk but reduces metabolic clearance.
    • Sulfanyl groups () enhance metal-binding capacity, useful in chelation therapies .

Biological Activity

The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a member of the oxazole derivatives, which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15ClFNO2\text{C}_{16}\text{H}_{15}\text{ClFNO}_{2}

This structure features a chlorophenyl group and a fluoro-methylphenyl group attached to an oxazole moiety, which is crucial for its biological activity.

1. Antibacterial Activity

Research indicates that compounds with oxazole rings often exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide demonstrate varying degrees of effectiveness against common bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Staphylococcus aureus0.0195 mg/mL
Bacillus subtilis0.0098 mg/mL
Salmonella typhi0.039 mg/mL

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

2. Antifungal Activity

Similar to its antibacterial properties, the compound also exhibits antifungal activity. The antifungal efficacy was particularly noted against species such as Candida albicans, with MIC values indicating moderate effectiveness.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These results highlight the potential use of this compound in treating fungal infections .

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Activity
AcetylcholinesteraseStrong inhibition
UreaseModerate to strong inhibition

These enzyme inhibitory activities suggest potential therapeutic applications in neuroprotection and treatment of gastrointestinal disorders .

The biological activities of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide are thought to be mediated through several mechanisms:

  • Interaction with Bacterial Cell Walls: The oxazole ring may interfere with the synthesis or integrity of bacterial cell walls.
  • Disruption of Fungal Membranes: Similar mechanisms may apply to fungi, where the compound disrupts membrane integrity.
  • Enzyme Binding: The structural features allow for effective binding to active sites on enzymes like AChE, leading to inhibition .

Case Studies

Several case studies have highlighted the effectiveness of oxazole derivatives in clinical settings:

  • A study on a related oxazole derivative showed significant reductions in bacterial load in animal models infected with E. coli and S. aureus.
  • Clinical trials assessing the efficacy of similar compounds against fungal infections demonstrated improved outcomes compared to standard treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.